
1-(3-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea, also known as CDU, is a urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations in lab experiments.
Mecanismo De Acción
1-(3-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea exerts its effects through various mechanisms, including the inhibition of tubulin polymerization, the activation of caspase-3 and caspase-9, and the inhibition of the PI3K/Akt/mTOR signaling pathway. This compound has also been reported to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of amyloid-beta accumulation, the protection of dopaminergic neurons from oxidative stress, and the inhibition of acetylcholinesterase and butyrylcholinesterase activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the research on 1-(3-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea, including the development of new synthesis methods, the investigation of its potential applications in other diseases, and the optimization of its pharmacokinetic properties. Further studies are also needed to elucidate the precise mechanisms of action of this compound and to identify potential drug targets.
Métodos De Síntesis
1-(3-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea has been synthesized using different methods, including the reaction of 3-chloroaniline with 1,5-dimethyl-3-pyrazolecarboxylic acid, followed by the reaction with phosgene and 2-(2-aminoethyl)phenol. Another synthesis method involves the reaction of 3-chloroaniline with 1,5-dimethyl-3-pyrazolecarboxylic acid, followed by the reaction with phosgene and 2-(2-hydroxyethyl)pyridine. Both methods have been reported to yield high purity this compound.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea has been studied for its potential applications in various fields, including cancer therapy, Alzheimer's disease, and Parkinson's disease. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been reported to improve cognitive function and reduce amyloid-beta accumulation. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-10-8-13(18-19(10)2)6-7-16-14(20)17-12-5-3-4-11(15)9-12/h3-5,8-9H,6-7H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVGYYJJBCNTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

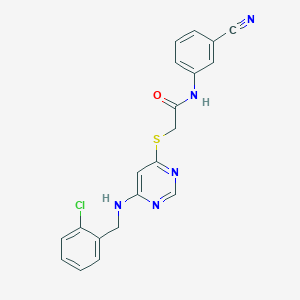

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2904026.png)

![4-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2904029.png)


![1-(2-{4-[Benzyl(methyl)sulfamoyl]phenyl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2904032.png)
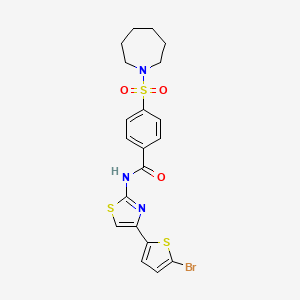
![Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B2904035.png)
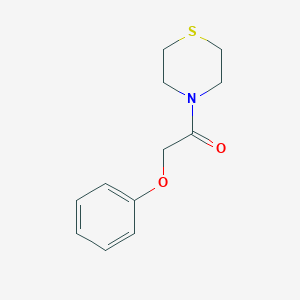
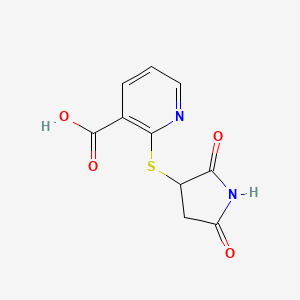
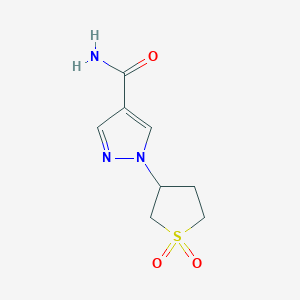
![5-Azaspiro[2.5]octan-6-ylmethanol](/img/structure/B2904043.png)